molecular formula C26H22N2O4S B11415093 3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11415093
M. Wt: 458.5 g/mol
InChI Key: IDWUZFZWBAPTQX-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 4-methylbenzylamine, and benzothiophene derivatives. The key steps may involve:

    Condensation Reactions: Combining the aldehyde and amine to form an imine intermediate.

    Cyclization: Formation of the benzothienopyrimidine core through cyclization reactions.

    Functional Group Modifications: Introducing the dimethoxyphenyl and methylbenzyl groups through substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the pyrimidine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, benzothienopyrimidines are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, such compounds can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-1-benzylbenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 3-(3,4-dimethoxyphenyl)-1-(4-chlorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C26H22N2O4S

Molecular Weight

458.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H22N2O4S/c1-16-8-10-17(11-9-16)15-27-23-19-6-4-5-7-22(19)33-24(23)25(29)28(26(27)30)18-12-13-20(31-2)21(14-18)32-3/h4-14H,15H2,1-3H3

InChI Key

IDWUZFZWBAPTQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC)SC5=CC=CC=C53

Origin of Product

United States

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